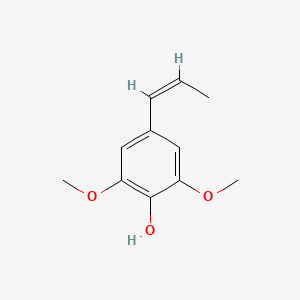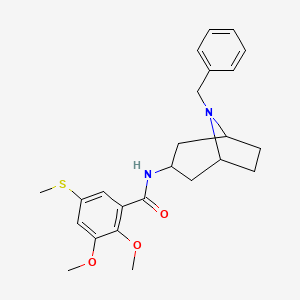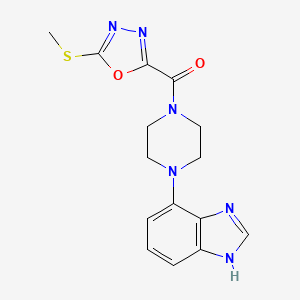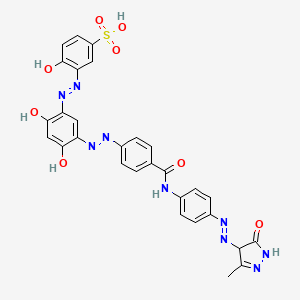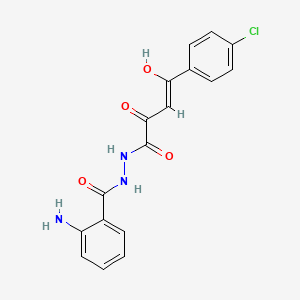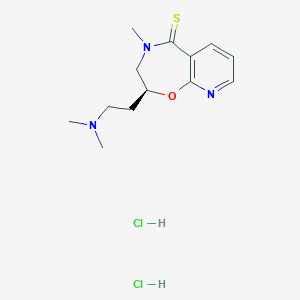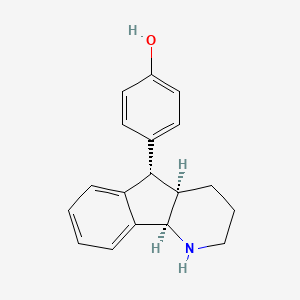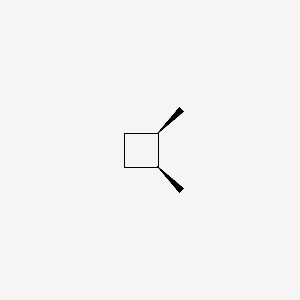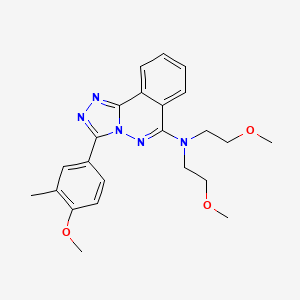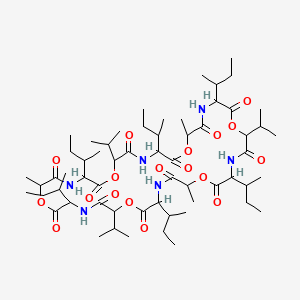
Isoleucinomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoleucinomycin is a cyclic peptide antibiotic known for its ionophore properties. It is a macrocyclic compound composed of alternating D- and L-amino acids, specifically isoleucine and lactate, forming a unique structure that facilitates its biological activity . This compound is notable for its ability to transport ions across cellular membranes, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoleucinomycin involves the cyclization of linear peptides composed of D- and L-isoleucine and lactate. The process typically includes the following steps:
Peptide Synthesis: Linear peptides are synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Cyclization: The linear peptides undergo cyclization through head-to-tail linkage, often facilitated by coupling agents such as carbodiimides.
Purification: The cyclic peptide is purified using chromatographic techniques to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using specific strains of actinobacteria. These microorganisms are cultured under controlled conditions to produce the compound, which is then extracted and purified for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Isoleucinomycin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of this compound .
Aplicaciones Científicas De Investigación
Isoleucinomycin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying ionophore activity and peptide synthesis.
Biology: Investigated for its role in ion transport across cellular membranes, which is crucial for understanding cellular processes.
Medicine: Explored for its potential as an antibiotic and its ability to disrupt ion gradients in pathogenic organisms.
Industry: Utilized in the development of biosensors and other analytical tools due to its ionophore properties
Mecanismo De Acción
Isoleucinomycin exerts its effects by forming complexes with specific ions and facilitating their transport across cellular membranes. This ionophore activity disrupts ion gradients, which can affect various cellular processes. The compound targets ion channels and transporters, altering their function and leading to changes in cellular homeostasis .
Comparación Con Compuestos Similares
Valinomycin: Another cyclic peptide ionophore with similar ion transport properties.
Gramicidin A: A linear peptide that forms ion channels in membranes.
Alamethicin: A peptide that forms voltage-dependent ion channels
Uniqueness: Isoleucinomycin is unique due to its specific amino acid composition and cyclic structure, which confer distinct ionophore properties. Unlike linear peptides like gramicidin A, this compound’s cyclic nature provides stability and specificity in ion transport .
Propiedades
Número CAS |
65230-09-3 |
|---|---|
Fórmula molecular |
C60H102N6O18 |
Peso molecular |
1195.5 g/mol |
Nombre IUPAC |
3,9,15,21,27,33-hexa(butan-2-yl)-6,18,30-trimethyl-12,24,36-tri(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |
InChI |
InChI=1S/C60H102N6O18/c1-22-31(13)40-55(73)79-37(19)49(67)61-44(35(17)26-5)59(77)83-47(29(9)10)53(71)65-42(33(15)24-3)57(75)81-39(21)51(69)63-45(36(18)27-6)60(78)84-48(30(11)12)54(72)66-41(32(14)23-2)56(74)80-38(20)50(68)62-43(34(16)25-4)58(76)82-46(28(7)8)52(70)64-40/h28-48H,22-27H2,1-21H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)(H,66,72) |
Clave InChI |
FNMUOEJOWXRJBZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






